molecular formula C21H17FN4O2S B2812293 1-(4-fluorophenyl)-2-((4-methyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone CAS No. 500267-62-9

1-(4-fluorophenyl)-2-((4-methyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone

Cat. No.: B2812293
CAS No.: 500267-62-9
M. Wt: 408.45
InChI Key: NTVLIOQNLTZVGJ-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-2-((4-methyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone is a potent and selective covalent inhibitor of the NLRP3 inflammasome, a critical component of the innate immune response. Its primary research value lies in its unique mechanism of action, where it directly binds to cysteine 279 in the NLRP3 protein's NACHT domain, thereby blocking NLRP3 inflammasome activation and subsequent release of pro-inflammatory cytokines IL-1β and IL-18. This compound has been demonstrated to effectively inhibit NLRP3-driven inflammation in preclinical models, including the amelioration of non-alcoholic steatohepatitis (NASH) pathology and suppression of systemic inflammation. As a key pharmacological tool, it enables researchers to dissect the specific role of NLRP3 in a wide range of inflammatory, metabolic, and autoimmune diseases, offering significant potential for advancing the understanding of inflammasome biology and identifying novel therapeutic strategies.

Properties

IUPAC Name

1-(4-fluorophenyl)-2-[[4-methyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O2S/c1-26-19(12-28-18-6-2-4-15-5-3-11-23-20(15)18)24-25-21(26)29-13-17(27)14-7-9-16(22)10-8-14/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTVLIOQNLTZVGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)F)COC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-2-((4-methyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone typically involves multi-step organic reactions The process begins with the preparation of the quinolin-8-yloxy intermediate, followed by the formation of the triazole ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Thioether (C–S–C)

  • Oxidation : Reacts with H<sub>2</sub>O<sub>2</sub> or mCPBA to form sulfoxides or sulfones .

    • Example :
      R-S-R’+H2O2R-SO-R’\text{R-S-R'} + \text{H}_2\text{O}_2 \rightarrow \text{R-SO-R'}

  • Cleavage : Strong acids (e.g., HI) cleave the S–C bond, yielding thiols and alkyl halides .

Ketone (C=O)

  • Reduction : NaBH<sub>4</sub> or LiAlH<sub>4</sub> reduces the ketone to a secondary alcohol.

  • Nucleophilic addition : Reacts with Grignard reagents (e.g., RMgX) to form tertiary alcohols.

1,2,4-Triazole Ring

  • N-Alkylation/Acylation : Reactive at N1 or N4 positions with alkyl halides or acyl chlorides .

  • Coordination chemistry : Acts as a ligand for transition metals (e.g., Cu, Zn) .

Quinoline Moiety

  • Electrophilic substitution : Nitration or sulfonation occurs at the 5- or 7-positions due to the directing effect of the ether oxygen .

Key Reaction Data

Reaction Type Reagents/Conditions Product Yield Source
S-Alkylation2-Bromoacetophenone, K<sub>2</sub>CO<sub>3>, DMFThioether-linked triazole derivative75–85%
Triazole cyclizationNaOH (8%), reflux4H-1,2,4-triazole-3-thione70–90%
Thioether oxidationH<sub>2</sub>O<sub>2</sub>, AcOHSulfoxide60–70%
Ketone reductionNaBH<sub>4</sub>, MeOH1-(4-Fluorophenyl)-2-(triazolylthio)ethanol80–85%

Biological Activity and Reactivity

  • Antifungal activity : The triazole-thioether scaffold inhibits fungal ergosterol biosynthesis, with MIC values as low as 0.5 µg/mL against Candida spp. .

  • Antioxidant properties : Triazole-thiones derived from similar structures show DPPH radical scavenging activity (IC<sub>50</sub> ~10 µM) .

Stability and Degradation

  • pH sensitivity : Stable in neutral conditions but hydrolyzes under strong acidic/basic conditions at the thioether or ester linkages .

  • Photodegradation : The quinoline group may undergo photoxidation under UV light.

Comparative Reactivity of Analogues

Structural Feature Reactivity Example Compound
4-Methyl-1,2,4-triazoleHigher N-alkylation efficiency vs. unsubstitutedEVT-3615758
Quinolin-8-yloxy groupEnhanced electrophilic substitution vs. phenylEVT-2592125
Fluorophenyl substituentResists nucleophilic substitution vs. Cl/BrEVT-2955556

Scientific Research Applications

Structure and Composition

The compound features a complex structure characterized by:

  • A 4-fluorophenyl group.
  • A triazole ring linked to a quinoline derivative.
  • A thioether functional group.

Molecular Formula

The molecular formula is C19H19FN4OSC_{19}H_{19FN_4OS}, indicating a relatively high molecular weight suitable for interactions with biological targets.

Antimicrobial Activity

Research has demonstrated that compounds with triazole and quinoline moieties exhibit significant antimicrobial properties. The compound under discussion has been evaluated for its efficacy against various pathogens, including bacteria and fungi.

Case Study: Antifungal Activity

A study investigated the antifungal potential of similar triazole derivatives against Candida species, showing promising results in inhibiting fungal growth through disruption of cell membrane integrity. The specific mechanisms involved include inhibition of ergosterol biosynthesis, which is crucial for fungal cell membrane stability.

Anticancer Properties

The quinoline and triazole components are known for their anticancer activities. This compound has been studied for its ability to induce apoptosis in cancer cells.

Case Study: Apoptosis Induction

In vitro studies have shown that the compound can trigger apoptotic pathways in human cancer cell lines, leading to increased cell death. The underlying mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis.

Neuroprotective Effects

Recent research has highlighted the neuroprotective potential of compounds containing quinoline structures. This compound is being explored for its ability to protect neuronal cells from oxidative stress and neuroinflammation.

Case Study: Neuroprotection in Neurodegenerative Models

Experimental models of neurodegeneration have shown that treatment with this compound reduces markers of oxidative stress and inflammation, suggesting a protective role against conditions such as Alzheimer's disease.

Antiviral Activity

The structure of this compound suggests potential antiviral properties, particularly against viral infections where quinoline derivatives have previously shown efficacy.

Case Study: Inhibition of Viral Replication

Preliminary studies indicate that the compound may inhibit viral replication by interfering with viral entry mechanisms or disrupting viral assembly processes.

Table 1: Summary of Biological Activities

Activity TypeModel/PathogenResultReference
AntimicrobialCandida speciesSignificant growth inhibition
AnticancerHuman cancer cell linesInduction of apoptosis
NeuroprotectiveNeurodegenerative modelsReduced oxidative stress markers
AntiviralViral infection modelsInhibition of viral replication

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-2-((4-methyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

  • Target Compound : 4-Fluorophenyl group.
  • Analogues: 1-(4-Chlorophenyl)-2-((4-phenyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone (): Replaces fluorine with chlorine. 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (): Features a 2,4-difluorophenyl group and a sulfonylphenyl substituent. The sulfonyl group increases polarity, which may reduce membrane permeability compared to the target compound’s methyl and quinoline groups .

Modifications to the Triazole Core

  • Target Compound: 4-Methyl and quinolin-8-yloxymethyl substituents.
  • Analogues: 2-((5-(3,4,5-Trimethoxyphenyl)-3-(4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-thiadiazol-5-yl)phenyl)-1H-1,2,4-triazol-1-yl))(4-nitrophenyl)methanone (): Incorporates a thiadiazole ring and nitro group. Tetrazole Derivatives (): Replace the triazole with a tetrazole ring. Tetrazoles are more polar and may exhibit different pharmacokinetic profiles, such as improved solubility but reduced bioavailability .

Key Observations :

  • The target compound’s synthesis likely follows the sodium ethoxide method described in , which is efficient for thioether bond formation .
  • Tetrazole derivatives () require harsher conditions (70–80°C, heterogeneous catalysis), suggesting lower synthetic accessibility compared to triazoles .

Biological Activity

The compound 1-(4-fluorophenyl)-2-((4-methyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone is a novel triazole derivative that has garnered attention due to its potential biological activities. This article reviews its pharmacological profiles, including antioxidant, antibacterial, and anticancer properties, supported by various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H17FN4O2S , with a molecular weight of approximately 396.45 g/mol. The structure features a triazole ring, which is known for its diverse biological activities.

Antioxidant Activity

Triazole derivatives have shown significant antioxidant properties. In a study assessing various substituted triazoles, compounds similar to the one in focus exhibited potent activity against free radicals. The DPPH and ABTS assays indicated that these compounds can effectively scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

Antibacterial Activity

The antibacterial efficacy of triazole derivatives has been well-documented. Research indicates that compounds containing the triazole scaffold can exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, molecular docking studies have shown that certain triazole derivatives bind effectively to bacterial enzymes, enhancing their antibacterial potential. Notably, some derivatives demonstrated minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Table 1: Antibacterial Activity of Related Triazole Compounds

CompoundBacteria TestedMIC (µg/mL)Reference
Compound AE. coli16
Compound BS. aureus8
Compound CP. aeruginosa32

Anticancer Activity

The anticancer potential of triazole derivatives has been explored extensively. Studies have shown that these compounds can induce apoptosis in various cancer cell lines. For example, one study reported that certain triazole thiones exhibited IC50 values in the low micromolar range against colon carcinoma and breast cancer cell lines . The mechanism often involves the inhibition of specific pathways related to cell proliferation and survival.

Table 2: Anticancer Activity of Triazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound DHCT116 (Colon)6.2
Compound ET47D (Breast)10.5
Compound FMCF7 (Breast)8.3

Case Studies

  • Antioxidant Study : A systematic evaluation of various triazole derivatives showed that those with quinoline moieties had enhanced antioxidant activities compared to others without this feature, indicating the importance of structural modifications in enhancing biological activity .
  • Antibacterial Efficacy : In a comparative study involving several triazole compounds, it was found that those with fluorinated phenyl groups exhibited superior antibacterial properties against E. coli and S. aureus, highlighting the role of specific substituents in modulating activity .
  • Anticancer Mechanisms : Research on triazole thiones indicated that they could inhibit tumor growth in vivo by affecting key signaling pathways involved in cancer progression, such as the PI3K/Akt pathway .

Q & A

Q. What are the optimal synthetic routes for 1-(4-fluorophenyl)-2-((4-methyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone?

Methodological Answer: The synthesis typically involves multi-step reactions:

Triazole ring formation : Start with cyclization of thiosemicarbazides under reflux with acetic acid to generate the 1,2,4-triazole core .

Functionalization : Introduce the quinolin-8-yloxy-methyl group via nucleophilic substitution using quinolin-8-ol and formaldehyde under basic conditions (e.g., K₂CO₃ in DMF) .

Thioether linkage : React the triazole-thiol intermediate with 1-(4-fluorophenyl)-2-bromoethanone in PEG-400 at 70–80°C with catalytic Bleaching Earth Clay (pH 12.5) to form the final product .
Key Considerations : Monitor reaction progress via TLC and purify via recrystallization in aqueous acetic acid to achieve >90% purity .

Q. How is the molecular structure of this compound validated experimentally?

Methodological Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–8.1 ppm, triazole protons at δ 8.3–8.5 ppm) .
  • X-ray Crystallography : Resolve the spatial arrangement of the triazole-thioether-quinoline system. For analogous compounds, C–S bond lengths range from 1.75–1.82 Å, and dihedral angles between triazole and fluorophenyl groups are ~85° .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular formula (e.g., [M+H]⁺ at m/z 463.12) .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against enzyme targets like 5-lipoxygenase (5-LOX)?

Methodological Answer :

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding poses. For triazole-thioether derivatives, docking scores (ΔG) range from −9.2 to −11.5 kcal/mol, indicating strong affinity for 5-LOX’s hydrophobic active site .

MD Simulations : Run 100-ns simulations in GROMACS to assess stability. Root-mean-square deviation (RMSD) < 2.0 Å suggests stable binding .

QSAR Analysis : Correlate substituent electronegativity (e.g., fluorine’s Hammett σₚ = 0.06) with inhibitory IC₅₀ values. Fluorophenyl groups enhance activity by 30% compared to chlorophenyl analogs .

Q. How to resolve contradictions in reported antimicrobial activity data for this compound?

Methodological Answer : Discrepancies may arise from:

  • Assay Conditions : Compare MIC values under standardized CLSI guidelines. For example, activity against S. aureus varies from 4 µg/mL (agar dilution) to 16 µg/mL (broth microdilution) due to solubility differences .
  • Structural Confounders : Test analogs to isolate contributions of the quinoline moiety. Removing the quinolin-8-yloxy group reduces antifungal activity by 50% .
  • Resistance Mechanisms : Perform genomic sequencing of resistant strains to identify efflux pump upregulation (e.g., mdr1 gene overexpression) .

Q. What strategies optimize the compound’s photostability for fluorescence-based imaging applications?

Methodological Answer :

  • Functionalization : Introduce electron-donating groups (e.g., methoxy at the quinoline 2-position) to reduce photooxidation. This increases fluorescence half-life from 2 to 8 hours under UV light .
  • Encapsulation : Use PEG-PLGA nanoparticles to shield the fluorophore, improving quantum yield (Φ) from 0.45 to 0.62 .
  • Solvent Selection : Polar aprotic solvents (e.g., DMSO) stabilize excited states, reducing photobleaching by 40% compared to ethanol .

Methodological Challenges and Solutions

Q. Handling Solubility Issues in Biological Assays

  • Problem : Low aqueous solubility (logP = 3.8) limits bioavailability.
  • Solution : Formulate with β-cyclodextrin (20% w/v) to increase solubility by 15-fold .

Q. Scaling Up Synthesis Without Purity Loss

  • Problem : Column chromatography is impractical for >10 g batches.
  • Solution : Use recrystallization in ethyl acetate/hexane (3:1) to maintain purity >95% .

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